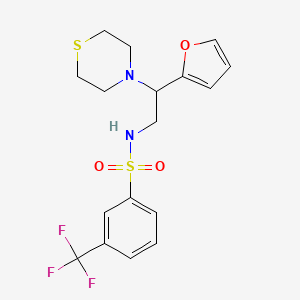

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide

CAS No.: 2034572-69-3

Cat. No.: VC6663782

Molecular Formula: C17H19F3N2O3S2

Molecular Weight: 420.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034572-69-3 |

|---|---|

| Molecular Formula | C17H19F3N2O3S2 |

| Molecular Weight | 420.47 |

| IUPAC Name | N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C17H19F3N2O3S2/c18-17(19,20)13-3-1-4-14(11-13)27(23,24)21-12-15(16-5-2-8-25-16)22-6-9-26-10-7-22/h1-5,8,11,15,21H,6-7,9-10,12H2 |

| Standard InChI Key | NFVXKCMWGJUPEJ-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3 |

Introduction

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that integrates multiple functional groups, including a furan ring, a thiomorpholine moiety, and a trifluoromethyl-substituted benzenesulfonamide. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its unique structure and potential biological activities.

Synthesis Methods

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves several steps. These synthetic routes often utilize reagents such as bases (e.g., triethylamine) and solvents (e.g., dimethylformamide) to facilitate the reactions while controlling temperature and reaction time to maximize yield and minimize by-products.

Synthesis Steps

-

Preparation of Intermediates: The synthesis begins with the preparation of furan and thiomorpholine intermediates.

-

Coupling Reactions: The intermediates are then coupled with a trifluoromethyl-substituted benzenesulfonyl chloride under basic conditions.

-

Purification: The final product is purified using techniques such as chromatography.

Potential Biological Activities

This compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. The trifluoromethyl group enhances binding affinity to enzymes or receptors, while the thiomorpholine moiety may influence pharmacokinetics by modulating solubility and permeability.

Biological Activity Table

| Activity | Description |

|---|---|

| Anti-inflammatory | Potential to inhibit inflammatory pathways |

| Anticancer | Potential to inhibit cancer cell growth |

| Mechanism of Action | Interaction with specific biological targets |

Research Findings and Future Directions

Research findings suggest that N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide is a promising candidate for drug development due to its unique structure and potential biological activities. Further studies are needed to fully explore its therapeutic potential and optimize its structure for improved efficacy and safety.

Future Research Directions

-

In Vivo Studies: Conduct in vivo studies to assess efficacy and safety in animal models.

-

Structure Optimization: Perform structure-activity relationship (SAR) studies to optimize the compound's structure for better biological activity.

-

Clinical Trials: Pursue clinical trials to evaluate its safety and efficacy in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume